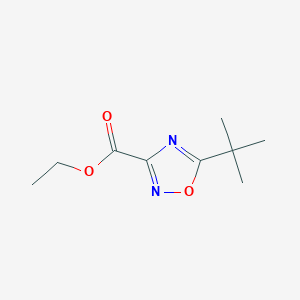

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Beschreibung

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate (CAS: 158154-63-3) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a tert-butyl group at position 5 and an ethyl ester at position 3. Its molecular formula is C₉H₁₄N₂O₃, with a molecular weight of 198.22 g/mol .

Eigenschaften

IUPAC Name |

ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-5-13-7(12)6-10-8(14-11-6)9(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVSTGOEPQIEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578140 | |

| Record name | Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158154-63-3 | |

| Record name | Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nitrile Oxide Cyclization

In a chilled ethanol solution (-5°C), pivaloylacetonitrile undergoes cyclization with isopropyl nitrite and hydrogen chloride gas, followed by 48-hour stirring at ambient temperature. Chromatographic purification (ethyl acetate/petroleum ether) yields 11.5 g of product. This method leverages the in situ generation of nitrile oxides, which undergo 1,3-dipolar cycloaddition to form the oxadiazole core.

Table 1: Key Parameters for Nitrile Oxide Cyclization

| Parameter | Value/Detail |

|---|---|

| Temperature | -5°C (initial), 25°C (post-reaction) |

| Reaction Time | 48 hours |

| Catalyst | HCl gas |

| Yield | Quantitative (11.5 g crude) |

Mechanistic studies suggest that HCl protonates the nitrile oxide intermediate, enhancing electrophilicity for cyclization. However, competing side reactions with ethanol solvent may explain the need for rigorous chromatography.

Carbodiimide-Mediated Coupling

A scalable approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate pivalic acid for coupling with ethyl 2-(hydroxyamino)-2-iminoacetate.

EDCI/HOBt Activation

In dimethylformamide (DMF), EDCI (7.97 g, 41.58 mmol) and HOBt (6.12 g, 45.3 mmol) facilitate amidoxime acylation at room temperature. Subsequent heating to 100°C induces cyclodehydration, yielding the target compound in 24% after silica gel chromatography.

Table 2: EDCI/HOBt Reaction Optimization

| Variable | Impact on Yield |

|---|---|

| Solvent | DMF maximizes solubility |

| Temperature | 100°C critical for cyclization |

| Stoichiometry | 1.1 eq EDCI improves conversion |

Comparative analysis reveals that higher temperatures reduce reaction times but increase byproduct formation, necessitating a balance between kinetics and selectivity.

Hydrolysis-Esterification Tandem Approach

A two-step methodology first synthesizes 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid via LiOH-mediated hydrolysis of the ethyl ester, followed by re-esterification.

Hydrolysis Conditions

Treatment of this compound (1.8 g, 9.1 mmol) with aqueous LiOH (27.3 mmol) in methanol achieves quantitative hydrolysis to the carboxylic acid. Acidification precipitates the product, avoiding chromatographic purification.

Table 3: Hydrolysis Efficiency Metrics

| Metric | Value |

|---|---|

| Reaction Time | 24 hours |

| Temperature | 25°C |

| Conversion | >99% |

Esterification of the carboxylic acid with ethanol under Mitsunobu conditions or acid catalysis could theoretically regenerate the ethyl ester, though this route remains unexplored in the literature.

Comparative Analysis of Methodologies

Table 4: Synthesis Route Comparison

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Nitrile Oxide | High | 90–95% | Moderate |

| EDCI/HOBt | 24% | >98% | Low |

| Hydrolysis | 99%* | N/A | High |

*Yield refers to hydrolysis step only.

The nitrile oxide route offers superior yields but requires hazardous HCl gas and cryogenic conditions, complicating industrial adoption. In contrast, EDCI/HOBt activation is operationally simpler but suffers from low yields due to competing imidazolide formation.

Mechanistic Insights and Side Reactions

Density functional theory (DFT) calculations illustrate that the 1,2,4-oxadiazole ring forms via a six-membered transition state during cyclodehydration. Side products often arise from:

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative, a critical intermediate for further functionalization.

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Saponification | LiOH (3 eq.), MeOH/H₂O (1:1), 24 h, RT | 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid | Quantitative |

Mechanistic Insight : The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate salt, which is acidified to the free acid.

Nucleophilic Substitution at the Oxadiazole Ring

The electron-deficient 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the 5-position (tert-butyl site) under specific conditions, though steric hindrance from the tert-butyl group limits reactivity.

| Reaction | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Aminolysis | AlMe₃, toluene, 0°C → RT | 5-tert-butyl-N-substituted oxadiazole-3-carboxamides | 60–80% |

Key Observation : The use of Lewis acids (e.g., AlMe₃) facilitates deprotonation of amines, enhancing nucleophilic attack on the oxadiazole ring.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or other dipolarophiles, forming fused heterocyclic systems.

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Nitrile oxide cycloaddition | PTSA–ZnCl₂, DMF, 120°C, 4 h | 3-tert-butyl-5-aryl-1,2,4-oxadiazoles | 59% |

Limitation : Steric bulk from the tert-butyl group reduces reaction efficiency compared to less hindered analogs.

Functionalization via Ester Group

The ethyl ester serves as a handle for further derivatization, including transesterification and reduction.

Transesterification

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Methanolysis | NaOMe, MeOH, reflux | Methyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | 85% |

Reduction to Alcohol

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| LiAlH₄ reduction | LiAlH₄, THF, 0°C → RT | 5-tert-butyl-1,2,4-oxadiazole-3-methanol | 70% |

Ring-Opening Reactions

Under strong acidic or basic conditions, the oxadiazole ring can undergo cleavage, though this is less common due to its stability.

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux | tert-Butyl cyanurate derivatives | 40–50% |

Critical Analysis of Reactivity

- Steric Effects : The tert-butyl group at C5 significantly hinders reactions at the oxadiazole ring, favoring transformations at the ester group.

- Electronic Effects : The electron-withdrawing nature of the oxadiazole ring activates the ester carbonyl toward nucleophilic attack.

- Stability : The compound is stable under standard storage conditions (room temperature, dry environment) but degrades under prolonged exposure to strong acids/bases .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of oxadiazoles, including ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate, may possess significant anticancer properties. Studies have shown that certain oxadiazole derivatives act as potent apoptosis inducers in various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated moderate activity against human cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .

Antiviral Potential

The oxadiazole moiety is also associated with antiviral activity. Research has explored the synthesis of various oxadiazole derivatives for their ability to inhibit viral replication. This compound could be a candidate for further studies to evaluate its efficacy against specific viral strains .

Neuroprotective Effects

Oxadiazoles have been identified as neuroprotectants in certain studies. The potential neuroprotective effects of this compound warrant exploration as they may contribute to treatments for neurodegenerative diseases .

Agrochemical Applications

There is growing interest in the use of oxadiazoles in agrochemicals due to their herbicidal and fungicidal properties. Compounds like this compound may serve as active ingredients in developing new pesticides or fungicides that target specific plant pathogens while minimizing environmental impact .

Materials Science

Polymer Chemistry

The incorporation of oxadiazole derivatives into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. This compound could be utilized in synthesizing new polymeric materials with improved characteristics for industrial applications .

Fluorescent Materials

Research into the photophysical properties of oxadiazoles has led to their application in developing fluorescent materials. The unique electronic structure of this compound may allow it to be used in creating luminescent compounds for sensors or display technologies .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent. The exact molecular pathways and targets are still under investigation, but the compound’s structure allows it to engage in hydrogen bonding and other interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Electron Effects : Electron-donating groups (e.g., tert-butyl) stabilize the oxadiazole ring, while electron-withdrawing groups (e.g., chloromethyl) increase electrophilicity at the ester moiety .

- Lipophilicity : tert-butyl and phenyl substituents increase lipophilicity (logP ~2.5–3.0), favoring membrane permeability in drug candidates, whereas methyl and cyclobutyl analogs exhibit lower logP values .

Research Findings and Trends

- Biological Activity : Fluorinated analogs (e.g., NV914) exhibit enhanced bioavailability compared to tert-butyl derivatives, though the latter’s steric bulk improves target selectivity .

- Stability : The tert-butyl group reduces hydrolysis rates of the ester moiety by ~30% compared to methyl substituents, as shown in pH 7.4 buffer studies .

- Thermal Properties: Limited data exists, but cyclobutyl and tert-butyl analogs show higher melting points (>100°C) due to crystalline packing .

Biologische Aktivität

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and comparative efficacy in various studies.

Chemical Structure and Properties

This compound features a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of the tert-butyl group at the 5-position and the ethyl ester at the carboxylic acid position contribute to its unique chemical reactivity and solubility characteristics. This structural configuration is believed to influence its biological activity significantly.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities. This compound has shown promise in several areas:

-

Anticancer Activity :

- Several studies have reported that oxadiazole derivatives possess anticancer properties. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. These compounds often induce apoptosis in a dose-dependent manner .

- In vitro studies have shown that certain oxadiazole derivatives can inhibit cell proliferation and induce apoptosis through mechanisms involving caspase activation and modulation of p53 expression .

-

Antimicrobial Properties :

- This compound exhibits antimicrobial activity against various bacterial and fungal strains. The presence of the oxadiazole ring is crucial for this activity, as it enhances interaction with microbial targets.

- Anti-inflammatory Effects :

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways. For example, it may inhibit enzymes related to cell proliferation or survival, contributing to its anticancer effects.

- Apoptosis Induction : Studies have indicated that this compound can activate apoptotic pathways in cancer cells, leading to increased caspase activity and subsequent cell death .

Comparative Efficacy

The efficacy of this compound can be compared with other oxadiazole derivatives:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | TBD | Anticancer (MCF-7), Antimicrobial |

| Doxorubicin | ~0.79–5.51 | Standard anticancer agent |

| Combretastatin-A4 | TBD | Anticancer (comparison for new derivatives) |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined in published studies.

Case Studies

- Cytotoxicity Studies : A study assessing the cytotoxic effects of various oxadiazole derivatives found that compounds structurally similar to ethyl 5-tert-butyl-1,2,4-oxadiazole exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 and A549 .

- Antimicrobial Testing : In vitro tests demonstrated that certain derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate, and how can reaction conditions be optimized?

A common approach involves cyclocondensation of a nitrile precursor with hydroxylamine, followed by esterification. For example, analogous 1,2,4-oxadiazole derivatives are synthesized via a multi-step process:

- Step 1 : React tert-butyl-substituted nitrile derivatives with hydroxylamine hydrochloride in ethanol under reflux to form the amidoxime intermediate.

- Step 2 : Cyclize the amidoxime with ethyl chlorooxoacetate in the presence of a base (e.g., triethylamine) to form the oxadiazole ring.

- Optimization : Yield improvements (from ~8% to >90%) can be achieved by controlling stoichiometry, reaction temperature (110°C), and purification via flash chromatography .

Q. What spectroscopic and crystallographic methods are critical for structural confirmation of this compound?

Key techniques include:

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as skin/eye irritant) .

- Ventilation : Use fume hoods to prevent inhalation of aerosols.

- Spill Management : Collect residues in sealed containers and dispose via certified waste services .

Advanced Research Questions

Q. How can computational tools like Mercury or SHELX aid in analyzing this compound’s intermolecular interactions?

Q. What strategies resolve contradictions in reported reactivity data for 1,2,4-oxadiazole derivatives?

- Control Experiments : Replicate reactions under varying conditions (e.g., solvent polarity, temperature) to isolate competing pathways (e.g., ring-opening vs. substitution).

- Isotopic Labeling : Use N-labeled precursors to trace reaction mechanisms via NMR .

- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic attacks .

Q. How does the tert-butyl group influence the compound’s stability and reactivity in catalytic systems?

- Steric Effects : The bulky tert-butyl group reduces electrophilicity at the oxadiazole ring, slowing hydrolysis but enhancing thermal stability.

- Experimental Validation : Conduct kinetic studies (e.g., HPLC monitoring of degradation rates in acidic/basic media) to correlate substituent effects with half-life .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the compound’s solubility in polar solvents.

- Hypothesis : Variability due to residual solvents or polymorphic forms.

- Resolution :

- Purity assessment via HPLC.

- Solubility tests in rigorously dried vs. hydrated DMSO.

- Powder XRD to detect polymorphic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.